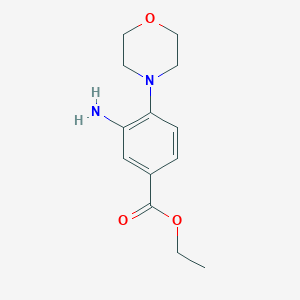

N-Allyl-2-benzoylhydrazinecarbothioamide

説明

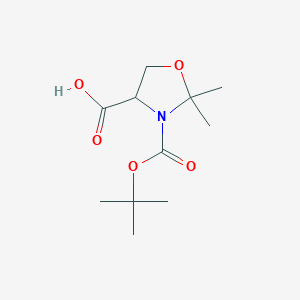

N-Allyl-2-benzoylhydrazinecarbothioamide is a compound that belongs to the class of hydrazinecarbothioamides, which are characterized by the presence of a hydrazine group attached to a thiourea moiety. These compounds have been the subject of various studies due to their potential applications in medicinal chemistry and as ligands in coordination chemistry .

Synthesis Analysis

The synthesis of related N-allyl hydrazinecarbothioamide derivatives has been reported in the literature. For instance, a series of N-(4-substituted phenyl)-2-[4-(substituted) benzylidene]-hydrazinecarbothioamides were synthesized and evaluated for their anticonvulsant activity . The synthesis involves the condensation of appropriate hydrazine and thiourea derivatives, followed by substitution with various functional groups to yield the final compounds. The synthesis conditions can significantly influence the properties and reactivity of these compounds.

Molecular Structure Analysis

The molecular structure of N-allyl hydrazinecarbothioamide derivatives can be elucidated using spectroscopic techniques such as FT-IR, UV-vis, 1H-NMR, and 13C-NMR, as well as single crystal X-ray diffraction studies . These techniques provide detailed information about the geometry around functional groups, such as the azomethine CN double bond, and the presence of specific intermolecular interactions like hydrogen bonding.

Chemical Reactions Analysis

N-Allyl hydrazinecarbothioamide derivatives can participate in various chemical reactions, particularly as ligands in coordination chemistry. For example, novel palladium(II) complexes involving a thiourea derivative of N-allyl hydrazinecarbothioamide have been synthesized, showcasing the ligand's ability to coordinate to metal ions in different modes depending on the synthesis conditions . These reactions can lead to the formation of complexes with diverse structures and properties, which can be utilized in analytical applications such as the selective extraction of palladium from aqueous solutions .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-allyl hydrazinecarbothioamide derivatives are influenced by their molecular structure. The presence of different substituents can affect the compound's solubility, stability, and reactivity. For instance, the study of absorption wavelengths in various solvents can provide insights into the excited state stability of the molecule in polar solvents . Computational studies, including density functional theory (DFT) calculations, can complement experimental findings by predicting electronic properties, molecular electrostatic potential, and non-linear optical responses .

科学的研究の応用

Synthesis and Material Applications

Synthesis of Novel Benzoxazine Monomers : Research by Agag and Takeichi (2003) revealed the synthesis of novel benzoxazine monomers containing allyl groups, resulting in thermosets with excellent thermomechanical properties and higher thermal stability than polybenzoxazines without allyl groups.

Polymer Properties Enhancement : Kumar et al. (2007) demonstrated that bis benzoxazine monomer with allyl groups synthesized via a solventless method exhibited a high glass transition temperature and enhanced thermal stability compared to traditional polybenzoxazines. This highlights the potential of N-allyl derivatives in modifying polymer properties (Kumar et al., 2007).

Biological Activity and Medical Research

Carbonic Anhydrase Inhibition : A study by Işık et al. (2015) focused on hydrazinecarbothioamide derivatives, including allyl moieties, as inhibitors of carbonic anhydrase isozymes. These compounds exhibited significant inhibition and activation potencies, indicating potential medical applications (Işık et al., 2015).

Anticancer and Antioxidant Activities : Abou‐Melha (2021) explored the anticancer and antioxidant activities of N-allyl-2-(2,4-dinitrophenyl)hydrazine-1-carbothioamide and its metal complexes, uncovering strong activities and proposing potential therapeutic applications (Abou‐Melha, 2021).

Intracellular Detection of Ions : Patil et al. (2018) synthesized a monoterpenoid-based fluorescent receptor using an N-allyl derivative for the selective detection of Zn2+ and Mg2+ ions in live cells. This research demonstrates the utility of N-allyl derivatives in biochemical imaging (Patil et al., 2018).

特性

IUPAC Name |

1-benzamido-3-prop-2-enylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c1-2-8-12-11(16)14-13-10(15)9-6-4-3-5-7-9/h2-7H,1,8H2,(H,13,15)(H2,12,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHFFIMIGRYNKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NNC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80948916 | |

| Record name | 2-[Hydroxy(phenyl)methylidene]-N-(prop-2-en-1-yl)hydrazine-1-carboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80948916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Allyl-2-benzoylhydrazinecarbothioamide | |

CAS RN |

26029-04-9 | |

| Record name | Benzoic acid, 2-((2-propenylamino)thioxomethyl)hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026029049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[Hydroxy(phenyl)methylidene]-N-(prop-2-en-1-yl)hydrazine-1-carboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80948916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((2-Methoxyphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305134.png)

![5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole](/img/structure/B1305145.png)

![7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1305152.png)

![2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B1305153.png)

![2-{[2-(3,4-Dimethoxyanilino)-2-oxoethyl]-sulfanyl}acetic acid](/img/structure/B1305164.png)

![4'-Bromo[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1305175.png)